molecular formula C10H16N4 B6601751 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine CAS No. 1856383-85-1

6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine

Cat. No. B6601751
CAS RN: 1856383-85-1
M. Wt: 192.26 g/mol
InChI Key: ZUJQQYHJZCPPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine, also known as 6-Aminoazetidine-3-carboxamide, is an organic compound belonging to the class of azetidines. It is a colorless, crystalline solid that is soluble in water and organic solvents. 6-Aminoazetidine-3-carboxamide is an important intermediate in the synthesis of various organic compounds and pharmaceuticals. It has been extensively studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-aminedine-3-carboxamide has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, including amino acids, peptides, and heterocyclic compounds. It has also been used as a starting material for the synthesis of pharmaceuticals, such as antibiotics and antiviral drugs. In addition, 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-aminedine-3-carboxamide has been used in the synthesis of materials for use in nanotechnology, such as carbon nanotubes and graphene.

Mechanism of Action

The mechanism of action of 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-aminedine-3-carboxamide is not fully understood. However, it is believed that the compound acts as an agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, appetite, and sleep. It is believed that 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-aminedine-3-carboxamide binds to the receptor and activates it, resulting in the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-aminedine-3-carboxamide are not fully understood. However, it is believed that the compound acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. It is believed that 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-aminedine-3-carboxamide binds to the receptor and activates it, resulting in the desired effects. In addition, the compound has been shown to have an antidepressant-like effect in animal models.

Advantages and Limitations for Lab Experiments

The main advantages of using 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-aminedine-3-carboxamide in lab experiments are its availability, low cost, and ease of synthesis. It is a readily available compound that can be synthesized in high yields using simple methods. In addition, the compound is relatively inexpensive and can be purchased from a variety of suppliers. However, the compound is not suitable for use in humans due to its potential toxicity.

Future Directions

The potential applications of 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-aminedine-3-carboxamide are vast and varied. The compound has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. In the future, the compound could be used in the development of new pharmaceuticals, such as antibiotics and antiviral drugs. In addition, the compound could be used in the synthesis of materials for use in nanotechnology, such as carbon nanotubes and graphene. Finally, the compound could be used in the development of new drugs for the treatment of depression and other mental health disorders.

Synthesis Methods

The synthesis of 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-aminedine-3-carboxamide can be achieved through a variety of methods, including the direct condensation of dimethylamine and 3-chloropyridine, the reaction of 3-chloropyridine with dimethylamine hydrochloride, and the reaction of 3-chloropyridine with dimethylammonium chloride. The most commonly used method is the reaction of 3-chloropyridine with dimethylammonium chloride, which yields 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-aminedine-3-carboxamide in yields of up to 95%.

properties

IUPAC Name

6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13(2)9-6-14(7-9)10-4-3-8(11)5-12-10/h3-5,9H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJQQYHJZCPPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(C1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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